molecular formula C33H31NO5 B3291345 N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine CAS No. 872142-89-7

N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine

Cat. No. B3291345
M. Wt: 521.6 g/mol
InChI Key: PRQAGGIJJBVTQP-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways in the human body.

Mechanism Of Action

The mechanism of action of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine is not well understood. However, it is believed to act as a modulator of various cellular processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. This compound may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.

Biochemical And Physiological Effects

N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as proteases and kinases, and modulate the expression of various genes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine in lab experiments is its high purity and stability. This compound can be synthesized in large quantities and is highly resistant to degradation, which makes it ideal for use in long-term studies. However, one of the limitations of using this compound is its relatively high cost, which could limit its accessibility to researchers with limited funding.

Future Directions

There are several potential future directions for the research and development of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine. One area of interest is in the development of novel peptide-based therapeutics for the treatment of various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, this compound could be used as a tool for studying various cellular processes, such as protein-protein interactions and signal transduction pathways. Further research is needed to fully understand the potential applications of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine in these areas.
Conclusion:
In conclusion, N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound can be synthesized using the SPPS technique and has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential applications of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine in the development of novel peptide-based therapeutics and as a tool for studying various cellular processes.

Scientific Research Applications

N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the development of novel peptide-based drugs and therapeutics. This compound can be used as a building block for the synthesis of peptide analogs that exhibit enhanced pharmacological properties, such as increased stability, bioavailability, and specificity.

properties

IUPAC Name

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO5/c1-3-22-19-24(38-2)16-17-25(22)23-14-12-21(13-15-23)18-31(32(35)36)34-33(37)39-20-30-28-10-6-4-8-26(28)27-9-5-7-11-29(27)30/h4-17,19,30-31H,3,18,20H2,1-2H3,(H,34,37)(H,35,36)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQAGGIJJBVTQP-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113927
Record name (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

CAS RN

872142-89-7
Record name (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872142-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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